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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Custirsen, an
antisense oligonucleotide targeting the chaperone protein clusterin, with various cancer
therapies. While initial preclinical studies showed promise for Custirsen in enhancing the
efficacy of chemotherapy, it is crucial to note that subsequent Phase Il clinical trials in
metastatic castration-resistant prostate cancer (nCRPC) and non-small cell lung cancer
(NSCLC) did not demonstrate a significant overall survival benefit. This guide presents both the
preclinical rationale and the clinical outcomes to offer a complete and objective assessment.

Preclinical Rationale for Custirsen Combination
Therapy

Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide
designed to inhibit the production of clusterin.[1] Clusterin is a stress-activated cytoprotective
chaperone protein that is overexpressed in various cancers and is associated with treatment
resistance.[1][2] By blocking the translation of clusterin mMRNA, Custirsen aims to sensitize
cancer cells to the apoptotic effects of anticancer agents.[1]

Preclinical studies in various cancer models, particularly prostate cancer, demonstrated that the
inhibition of clusterin by Custirsen could lead to increased apoptosis and resensitization of
resistant cancer cells to chemotherapy and other treatments.[1]
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Clinical Performance of Custirsen in Combination

Therapies

The promising preclinical data led to several clinical trials investigating Custirsen in

combination with standard-of-care chemotherapies. While Phase Il studies showed
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encouraging results, the pivotal Phase Ill trials ultimately failed to meet their primary endpoints
of improving overall survival.

Phase Il Study in Metastatic Castration-Resistant
Prostate Cancer (CUOG P-06c¢)

A randomized Phase Il trial evaluated Custirsen in combination with either docetaxel and
prednisone (DPC) or mitoxantrone and prednisone (MPC) in patients with mCRPC who had
progressed after first-line docetaxel therapy.[4][5]

Endboint Custirsen + Docetaxel + Custirsen + Mitoxantrone +
ndpoin

4 Prednisone (DPC) (n=20) Prednisone (MPC) (n=22)
Median Overall Survival 15.8 months 11.5 months

Median Time to Pain

) 10.0 months 5.2 months
Progression
) 77% (10 of 13 evaluable 46% (6 of 13 evaluable
Pain Response ] ]
patients) patients)

23% (3 of 13 evaluable

Objective Partial Response ] 0%
patients)

PSA Decline 250% 40% 27%

PSA Decline 230% 55% 32%

These results suggested that the combination of Custirsen with docetaxel was feasible and
showed promising efficacy signals, leading to the initiation of Phase Ill trials.[4]

Phase lll Clinical Trial Outcomes

Despite the encouraging Phase Il results, three major Phase Ill trials of Custirsen in
combination with taxane chemotherapy did not show a statistically significant improvement in
overall survival compared to chemotherapy alone.
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Signaling Pathways and Experimental Workflows
Clusterin-Mediated Anti-Apoptotic Sighaling Pathway

The following diagram illustrates the central role of clusterin in inhibiting apoptosis, a process

that Custirsen aims to counteract. Chemotherapeutic agents induce cellular stress, which can

upregulate clusterin. Clusterin, in turn, can inhibit the pro-apoptotic protein Bax, thereby

preventing the release of cytochrome c¢ from the mitochondria and subsequent caspase

activation.
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Caption: Clusterin's role in apoptosis inhibition and Custirsen’'s mechanism.
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Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for assessing the synergistic effects of
Custirsen in combination with a chemotherapeutic agent in a mouse xenograft model.
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Caption: Workflow for a preclinical in vivo xenograft study.
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Detailed Experimental Protocols

In Vivo Xenograft Model for Prostate Cancer (Adapted
from Miyake et al.)

Objective: To evaluate the in vivo synergistic antitumor activity of Custirsen (OGX-011) with
chemotherapy in a docetaxel-refractory prostate cancer xenograft model.[3]

1. Cell Line and Culture:

e The human prostate cancer cell line PC-3 is used. To establish a docetaxel-resistant subline
(PC-3dR), parental PC-3 cells are continuously exposed to increasing concentrations of
docetaxel in vitro.

e Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:
e Male athymic nude mice (6-8 weeks old) are used.

e 2x1076 PC-3dR cells in 100 pL of a 1:1 mixture of Matrigel and serum-free RPMI 1640 are
injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:
e Tumors are allowed to grow to a volume of approximately 100-150 mma3.
» Mice are then randomized into four treatment groups (n=8-10 mice/group):

o Group 1 (Control): Mismatch control oligonucleotide.

[e]

Group 2 (Custirsen alone): Custirsen (OGX-011) administered intraperitoneally.

o

Group 3 (Chemotherapy alone): Paclitaxel or mitoxantrone administered intravenously.

[¢]

Group 4 (Combination): Custirsen plus the respective chemotherapeutic agent.
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e Custirsen is typically administered at a dose of 10 mg/kg, three times a week.
Chemotherapy is administered at its optimal dose and schedule.

4. Data Collection and Analysis:

e Tumor dimensions are measured with calipers twice a week, and tumor volume is calculated
using the formula: (length x width?) / 2.

» Animal body weight is monitored as an indicator of toxicity.

o At the end of the study, tumors are excised, weighed, and processed for
immunohistochemical analysis to assess clusterin expression and apoptosis (e.g., TUNEL
staining).

Phase Il Clinical Trial Protocol (CUOG P-06c¢)

Objective: To evaluate the safety and efficacy of Custirsen in combination with docetaxel or
mitoxantrone as second-line therapy in patients with mCRPC progressing after first-line
docetaxel.[4]

1. Patient Population:

e Men with metastatic castration-resistant prostate cancer who had disease progression during
or within 6 months of discontinuing first-line docetaxel-based chemotherapy.

2. Study Design:

o Arandomized, open-label, multicenter Phase Il trial.

» Patients were randomized 1:1 to one of two treatment arms.
3. Treatment Arms:

e Arm 1 (DPC): Custirsen 640 mg intravenously (IV) weekly (with three initial loading doses) +
docetaxel 75 mg/m2 IV every 3 weeks + prednisone 5 mg orally twice daily.

e Arm 2 (MPC): Custirsen 640 mg IV weekly (with three initial loading doses) + mitoxantrone
12 mg/m2 IV every 3 weeks + prednisone 5 mg orally twice daily.
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4. Endpoints:
e Primary Endpoint: Safety and tolerability.

e Secondary Endpoints: Overall survival (OS), time to pain progression (TTPP), prostate-
specific antigen (PSA) response rate, and objective tumor response.

5. Assessments:

o Adverse events were monitored continuously.

» PSA levels were measured at baseline and every 3 weeks.

e Tumor assessments (CT and bone scans) were performed at baseline and every 9 weeks.

o Pain was assessed using the Present Pain Intensity scale and an analgesic diary.

Conclusion

While the preclinical rationale for targeting clusterin with Custirsen to enhance the efficacy of
chemotherapy was strong, this approach did not translate into a survival benefit in large-scale
Phase Il clinical trials for prostate and lung cancer. The data presented in this guide
underscore the importance of rigorous clinical testing to validate preclinical hypotheses.
Although Custirsen in combination with novel targeted therapies has not been extensively
studied, the lack of success with chemotherapy combinations suggests that future
investigations would require a strong biological rationale and potentially a biomarker-driven
approach to identify patient populations who might benefit from clusterin inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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